5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Catalog No.
S759936
CAS No.
39181-54-9
M.F
C9H8FN3S
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amin...

CAS Number

39181-54-9

Product Name

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

IUPAC Name

5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C9H8FN3S

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)

InChI Key

GVGKHZZMJYTPKV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CC2=NN=C(S2)N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NN=C(S2)N

5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS: 39181-54-9) is a bifunctional heteroaryl scaffold widely procured for advanced medicinal chemistry and agrochemical synthesis. It combines a reactive 2-amino-1,3,4-thiadiazole core—primed for amide coupling, urea formation, and Schiff base condensation—with a 3-fluorobenzyl moiety. The strategic placement of the fluorine atom at the meta position of the benzyl ring modulates lipophilicity, enhances metabolic resistance, and alters the electronic distribution of the bridging methylene group compared to unsubstituted or alternative halogenated analogs [1]. For industrial and laboratory buyers, this compound serves as a high-value precursor where precise control over downstream pharmacokinetic properties and synthetic processability is required.

Research Fit

Scaffold handle Free 2-amine enables rapid derivatization for SAR libraries
Conformation Methylene linker introduces two rotatable bonds for expanded binding poses
Activity profile Reported balanced antibacterial-antifungal activity supports broad-spectrum screening
Availability Research-grade purity (≥95%) from multiple vendors reduces supply risk

Substituting 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine with the cheaper, unsubstituted 5-benzyl-1,3,4-thiadiazol-2-amine frequently results in downstream APIs with severe metabolic liabilities, specifically rapid cytochrome P450-mediated oxidation of the phenyl ring [1]. Conversely, utilizing the ortho-fluoro analog (CAS: 299441-62-6) introduces significant steric hindrance that depresses yields during acylation of the 2-amino group [2]. Attempting to use the core 2-amino-1,3,4-thiadiazole without the benzyl linker entirely eliminates the critical hydrophobic interaction vector required for target binding in kinase and antibacterial programs. Consequently, generic substitution either compromises the biological viability of the final product or inflates manufacturing costs through reduced synthetic efficiency and complex purification cycles.

Substitution Risk

Methylene linker omission
Directly attached phenyl analogs have fewer rotatable bonds, which may limit conformational sampling and affect target engagement.
Fluorine position and lipophilicity
Para-fluoro or unsubstituted phenyl analogs shift LogP and TPSA; meta-fluoro substitution profile may not transfer to other regioisomers.
Blocked amine handle
N-substituted thiadiazole analogs lack the free 2-amine, preventing key derivatization routes for library synthesis.

Enhanced Acylation Yields via Reduced Steric Hindrance

During standard library synthesis, the position of the fluorine atom significantly impacts the nucleophilicity and accessibility of the 2-amino group. Head-to-head coupling assays utilizing HATU/DIPEA demonstrate that 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine achieves an 82% isolated yield, whereas the ortho-fluoro comparator (5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine) yields only 65% under identical conditions due to steric crowding at the bridging methylene [1].

Evidence DimensionIsolated yield in amide coupling
Target Compound Data82% yield
Comparator Or Baseline65% yield (ortho-fluoro analog)
Quantified Difference17% absolute increase in yield
ConditionsHATU, DIPEA, DMF, 25°C, 12h

Higher coupling yields reduce the consumption of expensive coupling reagents and minimize purification bottlenecks in high-throughput library synthesis.

Conformational flexibility
Class-level inference
2 rotatable bonds vs. 1 in directly attached analogs
May enable distinct binding poses in flexible protein pockets.
Crystal structure of directly attached analog shows constrained 37.3° dihedral angle.

Superior Downstream Metabolic Stability

The primary rationale for procuring the 3-fluoro derivative over the unsubstituted benzyl analog is the protection it affords against oxidative metabolism. In vitro human liver microsome (HLM) assays of downstream amide derivatives reveal that those synthesized from 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine exhibit an intrinsic clearance (CLint) of 24 µL/min/mg, compared to 45 µL/min/mg for the unsubstituted 5-benzyl derivatives [1]. The meta-fluorine effectively blocks a major site of CYP-mediated hydroxylation.

Evidence DimensionIntrinsic clearance (CLint) in HLM
Target Compound Data24 µL/min/mg (3-fluoro derivatives)
Comparator Or Baseline45 µL/min/mg (unsubstituted benzyl derivatives)
Quantified Difference46.6% reduction in metabolic clearance
ConditionsHLM assay, 1 μM compound, 30 min incubation, 37°C

Procuring this specific fluorinated building block directly mitigates metabolic liabilities early in drug development, reducing the risk of late-stage pharmacokinetic failure.

Lipophilicity profile
Class-level inference
XLogP 2.1, TPSA 80 Ų
Supports distinct absorption/distribution profile vs. para-fluoro analog (LogP ~2.25).
ΔTPSA +26 Ų; data to verify by experimental logD.

Optimized Thermal Stability for High-Temperature Processing

For scale-up and formulation, the physical state of the building block is critical. Differential Scanning Calorimetry (DSC) indicates that 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine possesses a melting point onset of >180°C and exhibits less than 0.5% weight gain at 80% relative humidity. In contrast, electron-rich comparators like the 4-methoxybenzyl analog show melting points below 150°C and higher hygroscopicity [1]. This thermal robustness prevents degradation during high-temperature condensation reactions.

Evidence DimensionMelting point onset and moisture uptake
Target Compound Data>180°C melting onset; <0.5% moisture uptake at 80% RH
Comparator Or Baseline<150°C melting onset; >1.2% moisture uptake (4-methoxybenzyl analog)
Quantified Difference>30°C higher thermal stability; 58% lower hygroscopicity
ConditionsDSC at 10°C/min; Dynamic Vapor Sorption (DVS) at 25°C

Enhanced thermal stability and low hygroscopicity ensure consistent batch-to-batch weighing and permit the use of aggressive, high-temperature synthetic protocols.

Antibacterial MIC
Cross-study comparable
32–62.5 μg/mL (S. aureus & E. coli)
Balanced Gram-positive/Gram-negative activity in reported screening context.
Cross-study comparison; relative to more potent but narrower-spectrum analog (2–4 μg/mL).
Antifungal activity
Class-level inference
58–66% inhibition vs. fluconazole (C. albicans & A. niger)
Reported dual antibacterial-antifungal context; supports scaffold differentiation.
Positive-control data not from head-to-head study; quantitative antifungal data for phenyl analog unavailable.
Molecular complexity
Class-level inference
Complexity 193, 14 heavy atoms, MW 209.24
Intermediate fragment-like space suitable for FBDD and scaffold hopping.
+1 heavy atom vs. directly attached fluoro analogs; multi-vendor availability.
Synthetic versatility
Supporting evidence
Free 2-amine enables acylation, Schiff base, urea, and metal complexation
Supports rapid SAR library generation without deprotection steps.
Ni(II), Cu(II), Pd(II) complexes documented; qualitative differentiation from N-blocked analogs.

Kinase Inhibitor Library Synthesis

This compound is the right choice for developing targeted oncology therapeutics where the 3-fluorobenzyl group is required to occupy specific hydrophobic pockets while resisting rapid metabolic degradation, directly leveraging the 46.6% reduction in intrinsic clearance compared to unfluorinated analogs [1].

Development of Novel Antimicrobial Agents

Ideal for synthesizing antibacterial compounds where the 1,3,4-thiadiazole core acts as a bioisostere for pyrimidines. The meta-fluoro substitution provides the necessary lipophilicity (LogP tuning) for optimal bacterial cell wall penetration without the steric hindrance that impedes coupling yields [2].

Agrochemical Fungicide Formulation

Selected over unsubstituted analogs in agricultural R&D due to the enhanced environmental stability and UV resistance conferred by the C-F bond, ensuring prolonged efficacy in field applications while maintaining thermal stability during high-temperature formulation processes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial screening
Balanced antibacterial-antifungal activity context
MIC and zone-of-inhibition endpoints; strain-panel review
Medicinal chemistry SAR
Unblocked 2-amine and conformationally flexible 5-substituent
Derivatization scope and target engagement assays
Fragment-based discovery
Intermediate complexity (193, MW 209) with ¹⁹F NMR handle
Fragment growing/merging; ligand-efficiency metrics
Fluorine-mediated binding studies
Meta-fluorine and methylene linker electronic profile
¹⁹F NMR binding assays; comparison with ortho/para analogs

XLogP3

2.1

Wikipedia

5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

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